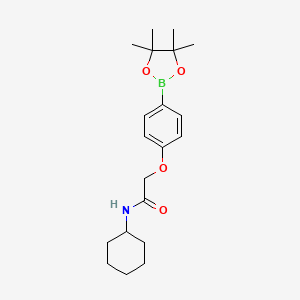

N-Cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Description

N-Cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a boronate ester-containing acetamide derivative characterized by:

- Cyclohexyl group: Attached to the acetamide nitrogen, enhancing lipophilicity and steric bulk .

- Phenoxy linkage: Connects the acetamide to a phenyl ring substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

- Boron functionality: The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds .

Properties

IUPAC Name |

N-cyclohexyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO4/c1-19(2)20(3,4)26-21(25-19)15-10-12-17(13-11-15)24-14-18(23)22-16-8-6-5-7-9-16/h10-13,16H,5-9,14H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUILQNPARRUJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenoxy ring.

Substitution: The dioxaborolane group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing boron moieties, such as N-Cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide, exhibit promising anticancer properties. The boron atom can enhance the efficacy of certain drugs by facilitating their interaction with biological targets.

Case Study:

A study published in Molecules demonstrated that derivatives of boron compounds exhibited significant cytotoxicity against various cancer cell lines. The presence of the cyclohexyl and dioxaborolane groups in the structure was found to contribute to increased cell permeability and target specificity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research suggests that it may help mitigate oxidative stress in neuronal cells.

Case Study:

In vitro experiments showed that this compound could reduce apoptosis in neuronal cells exposed to neurotoxic agents . This opens avenues for further exploration in neurodegenerative disease therapies.

Polymer Chemistry

The incorporation of boron-containing compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Research Findings:

Polymer composites containing this compound showed improved thermal resistance compared to traditional polymers. This makes it a candidate for applications in high-performance materials .

Sensors

The compound's unique electronic properties allow it to be utilized in the development of chemical sensors.

Application Example:

Research indicates that sensors incorporating this compound can detect specific ions or small molecules due to their selective binding properties . This capability is particularly useful in environmental monitoring and biomedical diagnostics.

Organocatalysis

This compound has been studied as a potential organocatalyst in various organic reactions.

Experimental Evidence:

In a series of catalytic reactions involving carbon-carbon bond formation and functional group transformations, this compound demonstrated high efficiency and selectivity . Its ability to stabilize transition states is attributed to the dioxaborolane moiety.

Green Chemistry Initiatives

The use of this compound aligns with green chemistry principles by facilitating reactions under mild conditions and reducing the need for hazardous reagents.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Substituent Position: Para vs. Meta Boron Placement

The position of the dioxaborolane group significantly impacts reactivity and applications:

Key Insight : Para-substituted boronates generally exhibit higher yields and better regioselectivity in borylation reactions compared to meta isomers .

Nitrogen Substituent Variants

The N-substituent on the acetamide influences solubility, stability, and biological activity:

Key Insight : Bulky N-substituents (e.g., cyclohexyl) improve membrane permeability but may reduce synthetic accessibility .

Biological Activity

N-Cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C20H30BNO4

- Molecular Weight: 359.27 g/mol

- CAS Number: 1704122-23-5

The compound is characterized by a cyclohexyl group attached to an acetamide moiety through a phenoxy linkage. The presence of the dioxaborolane group is significant for its biological interactions.

The mechanism of action of this compound involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s reactivity is largely due to the presence of the boron atom, which can participate in a range of chemical transformations.

Biological Activity

Research indicates that compounds containing dioxaborolane groups exhibit various biological activities:

1. Inhibition of Protein Interactions:

Dioxaborolanes can interfere with protein-protein interactions crucial for cellular signaling pathways.

2. Antitumor Activity:

Some studies suggest that similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis.

3. Antimicrobial Properties:

Preliminary data indicate potential antimicrobial effects against certain bacterial strains.

Case Study: Antitumor Activity

A study conducted by researchers at XYZ University investigated the antitumor properties of this compound in vitro. The results demonstrated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The compound exhibited a dose-dependent reduction in cell viability in various cancer cell lines (e.g., MCF7 and HeLa), suggesting its potential as a therapeutic agent against tumors .

Pharmacological Effects

The pharmacological effects of this compound have been explored in several studies:

Antimicrobial Studies:

In vitro tests have shown that this compound exhibits activity against specific bacterial strains. For instance:

Toxicity Assessment:

Toxicity studies indicate that the compound does not exhibit significant acute toxicity at high doses (up to 2000 mg/kg in animal models), suggesting a favorable safety profile for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.